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Compound of Interest

Compound Name: D(+)-Raffinose pentahydrate

Cat. No.: B15603021 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the aqueous solubility and stability of

D(+)-Raffinose pentahydrate. The information is compiled to support researchers, scientists,

and professionals in drug development in their understanding and utilization of this

trisaccharide.

Introduction to D(+)-Raffinose Pentahydrate
D(+)-Raffinose pentahydrate is a naturally occurring trisaccharide composed of galactose,

glucose, and fructose moieties.[1] It is commonly found in a variety of vegetables and grains.[2]

In scientific and pharmaceutical applications, it serves various purposes, including as a carbon

source in microbiology and as a component in cryoprotectant solutions. Understanding its

solubility and stability is crucial for its effective application.

Water Solubility of D(+)-Raffinose Pentahydrate
D(+)-Raffinose pentahydrate is known to be soluble in water.[3] Various sources report its

aqueous solubility, although a comprehensive temperature-dependent solubility curve is not

readily available in published literature. The reported solubility values are summarized in the

table below.
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Table 1: Reported Aqueous Solubility of D(+)-Raffinose
Pentahydrate

Solubility Value Solvent Temperature Source

0.1 g/mL H₂O Not Specified Sigma-Aldrich

50 mg/mL H₂O Not Specified ChemicalBook[1]

1 mg/mL PBS (pH 7.2) Not Specified Cayman Chemical[2]

143 g/L H₂O Not Specified ChemicalBook

"Soluble" Water Not Specified
Thermo Scientific

Chemicals[3]

It is important to note that the solubility of sugars is generally temperature-dependent, with

solubility increasing with temperature. For precise applications, it is recommended to determine

the solubility at the specific temperature of interest using the experimental protocol outlined in

this guide.

D(+)-Raffinose pentahydrate is also soluble in other solvents, as detailed in the table below.

Table 2: Solubility of D(+)-Raffinose Pentahydrate in
Other Solvents

Solvent Solubility Source

Ethanol ~0.1 mg/mL Cayman Chemical[2]

DMSO ~20 mg/mL Cayman Chemical[2]

Dimethyl formamide ~15 mg/mL Cayman Chemical[2]

Pyridine Soluble Thermo Scientific Chemicals[3]

Stability of D(+)-Raffinose Pentahydrate
The stability of D(+)-Raffinose pentahydrate is influenced by several factors, including

temperature, pH, and the presence of enzymes.
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General Stability and Storage
As a crystalline solid, D(+)-Raffinose pentahydrate is stable for at least four years when

stored at -20°C.[2] It is hygroscopic and should be protected from moisture.[3] It is also

incompatible with strong oxidizing agents.[3]

pH and Temperature Stability
While comprehensive kinetic data for the hydrolysis of raffinose across a wide range of pH and

temperatures is limited in publicly available literature, some studies provide insights into its

stability under specific conditions.

The hydrolysis of trisaccharides, including raffinose, has been studied in subcritical water at

high temperatures (150-230°C).[4] Under these conditions, the degradation of the constituent

monosaccharides produces acidic compounds that catalyze the hydrolysis, which does not

follow simple first-order kinetics.[4]

In the context of enzymatic degradation, a β-D-fructofuranosidase has been shown to be stable

in a pH range of 5.5–8.0 and at temperatures below 50°C, and it can completely hydrolyze a

2% raffinose solution within 8 hours.[5] This indicates that in the presence of such enzymes,

raffinose will be degraded under these conditions.

Enzymatic Hydrolysis
D(+)-Raffinose is susceptible to enzymatic hydrolysis. The enzyme α-galactosidase hydrolyzes

raffinose into D-galactose and sucrose.[2] Invertase can also cleave raffinose. One study

identified an invertase with high specific activity for raffinose hydrolysis at pH 6.5 and 35°C.[6]

The enzymatic hydrolysis pathway is a key consideration in applications where such enzymes

may be present.

Experimental Protocols
The following sections provide detailed methodologies for determining the water solubility and

assessing the stability of D(+)-Raffinose pentahydrate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b15603021?utm_src=pdf-body
https://cdn.caymanchem.com/cdn/insert/16773.pdf
https://www.fishersci.ca/shop/products/d-raffinose-pentahydrate-99-1/p-3173068
https://www.fishersci.ca/shop/products/d-raffinose-pentahydrate-99-1/p-3173068
https://pubmed.ncbi.nlm.nih.gov/17022670/
https://pubmed.ncbi.nlm.nih.gov/17022670/
https://www.mdpi.com/2310-2861/9/4/345
https://cdn.caymanchem.com/cdn/insert/16773.pdf
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2021.646801/full
https://www.benchchem.com/product/b15603021?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15603021?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol for Determining Temperature-Dependent
Aqueous Solubility
This protocol describes an isothermal method for determining the solubility of D(+)-Raffinose
pentahydrate in water at various temperatures.

4.1.1. Materials and Equipment

D(+)-Raffinose pentahydrate (high purity)

Deionized or distilled water

Temperature-controlled shaker or water bath

Calibrated thermometer

Analytical balance

Vials or flasks with secure caps

Syringe filters (e.g., 0.45 µm)

High-Performance Liquid Chromatography (HPLC) system with a Refractive Index (RI)

detector or an Evaporative Light Scattering Detector (ELSD)

Volumetric flasks and pipettes

4.1.2. Procedure

Preparation of Saturated Solutions:

Add an excess amount of D(+)-Raffinose pentahydrate to a known volume of water in

several vials. The excess solid should be clearly visible.

Place the vials in a temperature-controlled shaker set to the desired temperature.

Allow the solutions to equilibrate for a sufficient time (e.g., 24-48 hours) with continuous

agitation to ensure saturation.
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Sample Collection and Preparation:

Once equilibrated, stop the agitation and allow the excess solid to settle.

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to

avoid precipitation.

Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric

flask.

Record the exact volume of the filtered supernatant.

Dilute the filtered solution to a known volume with water.

Quantification by HPLC:

Prepare a series of standard solutions of D(+)-Raffinose pentahydrate of known

concentrations.

Analyze the standard solutions and the diluted sample solution by HPLC. A typical HPLC

method for oligosaccharides can be used.[7][8]

Generate a calibration curve from the peak areas of the standard solutions.

Determine the concentration of D(+)-Raffinose pentahydrate in the diluted sample

solution using the calibration curve.

Calculation of Solubility:

Calculate the original concentration in the saturated solution, accounting for the dilution.

Express the solubility in desired units (e.g., g/100 mL or mol/L).

Repeat the procedure for each desired temperature.

Protocol for Accelerated Stability Testing
This protocol outlines a forced degradation study to assess the stability of D(+)-Raffinose
pentahydrate under various stress conditions.
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4.2.1. Materials and Equipment

D(+)-Raffinose pentahydrate

Buffers of various pH values (e.g., pH 4, 7, 9)

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions

Hydrogen peroxide (H₂O₂) solution

Temperature-controlled ovens or incubators

HPLC system with a stability-indicating method

pH meter

4.2.2. Procedure

Preparation of Stock Solution:

Prepare a stock solution of D(+)-Raffinose pentahydrate of known concentration in

water.

Application of Stress Conditions:

Acid Hydrolysis: Mix the stock solution with an equal volume of a suitable concentration of

HCl (e.g., 0.1 M) and incubate at an elevated temperature (e.g., 60°C).

Base Hydrolysis: Mix the stock solution with an equal volume of a suitable concentration of

NaOH (e.g., 0.1 M) and incubate at an elevated temperature (e.g., 60°C).

Oxidation: Mix the stock solution with an equal volume of a suitable concentration of H₂O₂

(e.g., 3%) and store at room temperature, protected from light.

Thermal Degradation: Place the stock solution (in a neutral pH buffer) in a high-

temperature oven (e.g., 80°C).

Time-Point Sampling:
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Withdraw aliquots from each stress condition at specified time intervals (e.g., 0, 2, 4, 8, 24

hours).

Neutralize the acidic and basic samples before analysis.

Analysis by HPLC:

Analyze the stressed samples and an unstressed control sample using a validated

stability-indicating HPLC method. The method should be able to separate the intact D(+)-
Raffinose pentahydrate from its degradation products.

Monitor the decrease in the peak area of the parent compound and the appearance of

degradation product peaks.

Data Evaluation:

Calculate the percentage of degradation at each time point for each stress condition.

Identify the major degradation products if possible by comparing their retention times to

known standards (e.g., glucose, fructose, galactose, sucrose).

Visualizations
The following diagrams illustrate key aspects of D(+)-Raffinose pentahydrate.

Galactose Glucose Fructose

α-D-Galactopyranosyl α-D-Glucopyranosyl
α(1→6)

β-D-Fructofuranoside
α(1→2)

Click to download full resolution via product page

Caption: Chemical structure linkage of D(+)-Raffinose.
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Prepare supersaturated solutions
of Raffinose in water at
different temperatures

Equilibrate with agitation
(24-48h)

Allow solids to settle

Withdraw and filter supernatant

Dilute sample to a known volume

Analyze by HPLC-RI/ELSD

Quantify using a calibration curve

Calculate solubility at each temperature

Click to download full resolution via product page

Caption: Experimental workflow for determining solubility.
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Prepare aqueous solution
of Raffinose

Expose to stress conditions
(Acid, Base, Oxidant, Heat)

Withdraw samples at
different time points

Neutralize/Prepare samples
for analysis

Analyze by stability-indicating
HPLC method

Quantify degradation and
identify degradation products

Click to download full resolution via product page

Caption: Workflow for accelerated stability testing.

D(+)-Raffinose α-Galactosidase D-Galactose + Sucrose

Click to download full resolution via product page

Caption: Enzymatic hydrolysis by α-Galactosidase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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